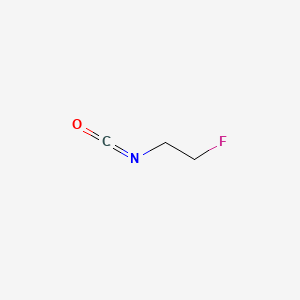

2-Fluoroethyl isocyanate

Vue d'ensemble

Description

2-Fluoroethyl isocyanate is a chemical compound with the formula C3H4FNO . It belongs to the isocyanate family, which are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .

Synthesis Analysis

Isocyanates, including 2-Fluoroethyl isocyanate, can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis

The 2-Fluoroethyl isocyanate molecule contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 isocyanate (aliphatic) .Chemical Reactions Analysis

Isocyanates, including 2-Fluoroethyl isocyanate, react with small molecules such as water, alcohols, and amines. Hydrolysis can occur across both the N=C and C=O bonds of isocyanates via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis

Isocyanates are highly reactive and relatively low molecular weight aromatic and aliphatic compounds . The family is defined by the isocyanate functional group (−N=C=O). Most commercial isocyanates contain one or two isocyanate groups, attached to an aliphatic or an aromatic moiety .Applications De Recherche Scientifique

Polyurethane Production

2-Fluoroethyl isocyanate: plays a significant role in the production of polyurethanes (PUs), which are utilized in various industries due to their excellent mechanical, chemical, and physical properties. The compound’s reactivity with hydroxyl-containing compounds forms the backbone of PUs, leading to applications in protective coatings, adhesives, and insulation materials .

Bio-Based Isocyanate Development

Environmental concerns about fossil-based isocyanates have spurred research into bio-based alternatives2-Fluoroethyl isocyanate can be synthesized from biomass, contributing to the development of green polyurethanes with comparable properties to their fossil-based counterparts .

Blocked Isocyanate Applications

In the realm of blocked isocyanates, 2-Fluoroethyl isocyanate is used to create compounds with controlled reactivity. These blocked isocyanates find applications beyond traditional polyurethane-based polymers, such as in coatings and fire retardants, where they offer improved storage stability and processing advantages .

High-Performance Materials

The unique structure of 2-Fluoroethyl isocyanate allows for the creation of high-performance materials with tunable melt temperatures and mechanical properties. These materials are suitable for applications that demand exceptional durability and resistance to harsh conditions .

Fluorinated Polymer Applications

Fluorinated polymers, which include 2-Fluoroethyl isocyanate as a building block, exhibit increased service temperatures, reduced flammability, and outstanding electrical and optical properties. These characteristics make them ideal for low surface energy coatings and other industrial applications .

Fluorinated Surfactant Synthesis

The compound’s ability to introduce fluorine atoms into surfactants leads to the production of non-bioaccumulable fluorinated surfactants. These surfactants are used in emulsion polymerization, handling membrane proteins, and leather manufacturing, offering high surface activity and thermal and chemical stability .

Analytical and Experimental Research

2-Fluoroethyl isocyanate: is also important in analytical chemistry, where it is used to study the properties and behaviors of various isocyanate compounds. Its reactivity and stability make it a valuable reference material in experimental setups .

Environmental and Safety Studies

Due to the potential hazards associated with isocyanates, 2-Fluoroethyl isocyanate is often used in environmental and safety studies to develop safer handling practices and to assess the environmental impact of isocyanate use in industry .

Mécanisme D'action

Target of Action

The primary target of 2-Fluoroethyl isocyanate is cellular macromolecules. Specifically, it binds irreversibly to these molecules, affecting their function and structure .

Mode of Action

The compound’s mode of action involves two key chemical activities : The compound’s mode of action involves two key chemical activities: alkylation and carbamoylation. Let’s break it down:

- Carbamoylation : The compound also reacts with water to generate isocyanic acid. This acid can further react with cellular components, altering their properties and contributing to the overall effect .

Biochemical Pathways

The affected pathways include DNA repair mechanisms and other cellular processes. For instance:

- Protein Modification : Carbamoylation modifies proteins, potentially affecting their stability, activity, or interactions within the cell .

Result of Action

The molecular and cellular effects include:

- Protein Dysfunction : Carbamoylation affects protein function, potentially impairing vital cellular processes .

Action Environment

Environmental factors play a crucial role:

Safety and Hazards

Orientations Futures

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Therefore, future research may focus on the development of such techniques, as well as the exploration of new applications and safer alternatives for isocyanates .

Propriétés

IUPAC Name |

1-fluoro-2-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAJXLFIFYAWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198512 | |

| Record name | Isocyanic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroethyl isocyanate | |

CAS RN |

505-12-4 | |

| Record name | Ethane, 1-fluoro-2-isocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyanic acid, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, 2-fluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-isocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

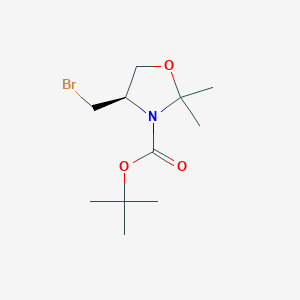

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)